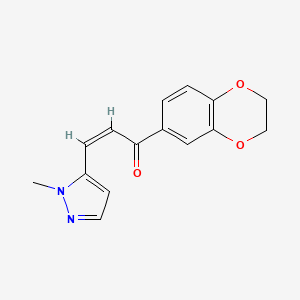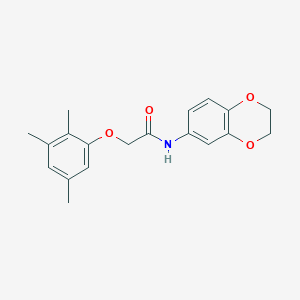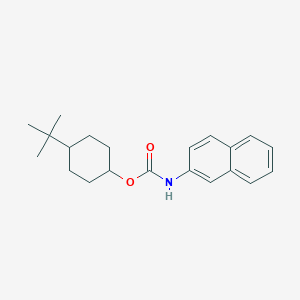
5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide
Vue d'ensemble
Description
5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group, a methyl group, and a 4-methylphenyl group. Additionally, it contains a piperidine ring with a propyl substituent. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the methyl and 4-methylphenyl groups. This can be achieved using Friedel-Crafts alkylation or acylation reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable amine precursor.
Coupling Reactions: The final step involves coupling the thiophene derivative with the piperidine derivative using amide bond formation reactions, typically employing reagents such as carbodiimides or coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: It is used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors in the nervous system, modulating their activity and leading to changes in neurotransmitter release.
Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Ion Channels: The compound may interact with ion channels, altering ion flow across cell membranes and influencing cellular excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide: Lacks the methyl group at the 5-position of the thiophene ring.
5-methyl-4-(4-methylphenyl)-N-(1-ethylpiperidin-4-yl)thiophene-3-carboxamide: Contains an ethyl group instead of a propyl group on the piperidine ring.
5-methyl-4-(4-chlorophenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of 5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-4-11-23-12-9-18(10-13-23)22-21(24)19-14-25-16(3)20(19)17-7-5-15(2)6-8-17/h5-8,14,18H,4,9-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTJTEWLHMQPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CSC(=C2C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4787964.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4787989.png)

![2-methoxy-N,N-dimethyl-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4788015.png)
![N~1~-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2,4-DIMETHOXY-1-BENZENESULFONAMIDE](/img/structure/B4788018.png)

![1-BENZYL-4-[2-(PROPANE-1-SULFONYL)BENZOYL]PIPERAZINE](/img/structure/B4788027.png)
![(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER](/img/structure/B4788030.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4788040.png)
![3-(3,4-dimethylphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4788049.png)
![N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4788057.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B4788062.png)

